molecular formula C10H7ClO2 B13979363 3-(chloromethyl)-4H-chromen-4-one

3-(chloromethyl)-4H-chromen-4-one

Cat. No.: B13979363
M. Wt: 194.61 g/mol
InChI Key: YTBVQYNGBIVPKC-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloromethyl group in this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4H-chromen-4-one typically involves the chloromethylation of 4H-chromen-4-one. This can be achieved through the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve heating the reactants to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

3-(Chloromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4H-chromen-4-one: Similar in structure but with the chloromethyl group at a different position.

    4H-Chromen-4-one: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.

    3-(Bromomethyl)-4H-chromen-4-one: Contains a bromomethyl group instead of a chloromethyl group, which can influence its reactivity and applications.

Uniqueness

3-(Chloromethyl)-4H-chromen-4-one is unique due to the presence of the chloromethyl group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

3-(chloromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBVQYNGBIVPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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